(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Catalog No.
S690843
CAS No.
908303-26-4
M.F
C24H23F12NOSi
M. Wt
597.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimet...

CAS Number

908303-26-4

Product Name

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Molecular Formula

C24H23F12NOSi

Molecular Weight

597.5 g/mol

InChI

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m1/s1

InChI Key

MOHRGTBNEJKFMB-LJQANCHMSA-N

SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine, also known as (R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, is a compound belonging to the class of diarylprolinol silyl ethers. This class of molecules has gained significant attention in scientific research due to its ability to act as organocatalysts. [, ]

Organocatalysis

Organocatalysts are organic molecules that can accelerate chemical reactions without being consumed in the process. They offer several advantages over traditional metal-based catalysts, including:

  • Lower cost and environmental impact
  • Broader substrate compatibility
  • Higher enantioselectivity, meaning they can preferentially produce one specific stereoisomer of a product []

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has been shown to be a particularly effective organocatalyst for a variety of bond-forming reactions, including:

  • C-C bond formation (e.g., aldol reactions, Mannich reactions) []
  • C-N bond formation (e.g., reductive amination, imine formation)
  • C-O bond formation (e.g., aldol condensation, epoxide ring-opening)
  • C-S bond formation (e.g., thioetherification)
  • C-Hal bond formation (e.g., alkylation, arylation)

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a bis(trifluoromethyl)phenyl moiety and a trimethylsilyl ether. This compound is notable for its trifluoromethyl groups, which confer distinct electronic properties and enhance lipophilicity, making it of interest in various chemical and biological applications.

  • No data on the specific hazards or toxicity of this compound is currently available. However, trimethylsilyl chlorides, commonly used precursors for introducing trimethylsilyl groups, are known to be flammable, irritating to the skin and eyes, and can react with water to release hazardous fumes. It is advisable to handle this compound with appropriate personal protective equipment and consult safety data sheets (SDS) for similar trimethylsilyl-containing compounds for general handling precautions.
Typical of pyrrolidine derivatives, including:

  • Nucleophilic Substitution: The trimethylsilyl group can be replaced by various nucleophiles, allowing for functionalization.
  • Electrophilic Aromatic Substitution: The presence of trifluoromethyl groups on the aromatic rings can influence the reactivity of the compound, making it susceptible to electrophilic attack.
  • Reduction Reactions: The compound may undergo reduction processes, particularly if it contains unsaturated bonds or can be oxidized to form different derivatives.

Synthesis of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine can be achieved through several methods:

  • Direct Alkylation: Pyrrolidine can be alkylated using a suitable alkyl halide containing the bis(trifluoromethyl)phenyl group.
  • Silylation Reactions: The introduction of the trimethylsilyl group can be performed via silylation of hydroxyl precursors using silylating agents like trimethylsilyl chloride.
  • Multi-step Synthesis: A more complex route may involve multiple steps including the formation of intermediates that are subsequently transformed into the final product through selective reactions.

The unique properties of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine make it suitable for various applications:

  • Pharmaceutical Development: Its potential biological activities may lead to applications in drug development.
  • Material Science: The compound's stability and electronic properties could be harnessed in developing advanced materials or coatings.
  • Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine would focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.
  • Toxicity Assessments: Investigating any potential cytotoxic effects or adverse interactions with other compounds.

Several compounds share structural similarities with (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,5-Bis(trifluoromethyl)anilineAniline derivative with trifluoromethyl groupsStrong electron-withdrawing effects enhancing reactivity
PyrrolidineSimple cyclic amineBasic nitrogen atom allows for diverse reactions
TrifluoromethylbenzeneBenzene derivative with trifluoromethyl substituentHigh lipophilicity and unique electronic properties

The uniqueness of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine lies in its combination of a pyrrolidine ring with multiple trifluoromethyl-substituted aromatic groups and a trimethylsilyloxy moiety, which collectively enhance its potential for diverse chemical reactivity and biological activity compared to simpler analogs.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types